4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide
Description
4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a sulfonyl group, and a benzohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-3-17-8-4-5-14-26(17)31(28,29)18-12-10-16(11-13-18)21(27)24-25-22-23-20-15(2)7-6-9-19(20)30-22/h6-7,9-13,17H,3-5,8,14H2,1-2H3,(H,23,25)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAKEDHQMHVHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzo[d]thiazole with hydrazine to form the benzohydrazide intermediate. This intermediate is then reacted with 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of catalytic processes to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide exhibit significant anticancer properties. The sulfonamide group is known to enhance the cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. Research has shown that such compounds can induce apoptosis in cancer cells, providing a promising avenue for cancer therapy .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Sulfonamides have been documented to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. By modulating these pathways, the compound may reduce inflammation and alleviate symptoms associated with inflammatory diseases .
Antimicrobial Properties
Compounds containing benzothiazole and hydrazide groups are often explored for their antimicrobial activities. Preliminary studies suggest that this compound could exhibit antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a controlled study, derivatives of benzothiazole-based hydrazides were tested against various human cancer cell lines. Results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Activity
A series of sulfonamide derivatives were evaluated for their anti-inflammatory effects using animal models of arthritis. The results demonstrated a significant reduction in paw edema and inflammatory markers in treated groups compared to controls. This supports the hypothesis that compounds with similar structures can modulate inflammatory responses effectively .
Mechanism of Action
The mechanism of action of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoic acid
- 4-((2-ethylpiperidin-1-yl)sulfonyl)benzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a complex organic compound notable for its diverse biological activities. Its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzothiazole moiety, positions it as a promising candidate for various therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H26N4O4S2 |
| Molecular Weight | 450.59 g/mol |
| CAS Number | 851978-15-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to enzymes, thereby inhibiting their activity.
- Receptor Modulation : The benzothiazole moiety can interact with various receptors, potentially modulating their signaling pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Biological Activity
Research indicates that this compound displays several biological activities:
Anticancer Properties
Studies have shown that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, in vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results indicate a broad spectrum of activity, suggesting potential use as an antibacterial agent.
Anti-inflammatory Effects
In vivo studies have suggested that the compound may reduce inflammation markers in animal models, indicating its potential as an anti-inflammatory therapeutic agent.
Case Studies
- Anticancer Study : A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Evaluation : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups.
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-(2-Ethylpiperidin-1-yl)sulfonamide | Antimicrobial | Enzyme inhibition |
| N-(4-Methylbenzo[d]thiazol-2-yl)benzohydrazide | Anticancer | Apoptosis induction |
| Benzothiazole derivatives | Antimicrobial & anticancer | Receptor modulation & enzyme inhibition |
Q & A
Q. Advanced
- LogP and solubility : Use SwissADME or MarvinSuite to calculate partition coefficients and aqueous solubility, critical for formulation .
- Pharmacokinetics : Predict metabolic stability (e.g., CYP450 interactions) via ADMETlab 2.0 .
- Docking simulations : Explore interactions with targets like PI3K or PARP using PDB structures (e.g., 6CPY for kinase domains) .
How can reaction yields be improved during scale-up synthesis?
Q. Advanced
- Process optimization : Use flow chemistry for sulfonylation to enhance heat transfer and reduce side products .
- Catalyst screening : Test alternative bases (e.g., NaH vs. K₂CO₃) for hydrazide coupling efficiency .
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate to DCM/MeOH) for intermediates .
What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
Q. Advanced
- Proteomics : SILAC or TMT labeling identifies differentially expressed proteins post-treatment .
- Transcriptomics : RNA-seq reveals pathway modulation (e.g., apoptosis, inflammation) .
- Chemical probes : Develop biotinylated analogs for pull-down assays to isolate binding partners .
How should researchers address stability issues during storage or in biological assays?
Q. Advanced
- Degradation analysis : Conduct forced degradation studies (heat, light, pH) with LC-MS to identify breakdown products .
- Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
- In assay stability : Add antioxidants (e.g., ascorbic acid) to media if oxidative degradation is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
